molecular formula C4H4N2O4 B2954981 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate CAS No. 26537-53-1

3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate

Cat. No. B2954981
CAS RN: 26537-53-1
M. Wt: 144.086
InChI Key: GNYHZQWYCIQTEJ-UHFFFAOYSA-N
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Description

Carboxymethyl compounds are derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH). These compounds are often used in the production of cellulose derivatives . They are typically characterized by their carboxymethyl groups attached to larger structures .


Synthesis Analysis

The synthesis of carboxymethyl compounds often involves the reaction of cellulose with chloroacetic acid in the presence of sodium hydroxide . This process is known as carboxymethylation .


Molecular Structure Analysis

The molecular structure of carboxymethyl compounds is characterized by the presence of carboxymethyl groups (-CH2-COOH) attached to larger structures . These groups are often attached to cellulose molecules in the case of carboxymethyl cellulose .


Chemical Reactions Analysis

Carboxymethyl compounds can undergo a variety of chemical reactions due to the presence of the carboxymethyl group. For example, they can participate in esterification reactions with alcohols .

Scientific Research Applications

Crystal Structure and Molecular Properties

  • The compound 4-Acetyl-3-(p-anisyl)sydnone, a variant of 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate, demonstrates interesting structural properties. Its asymmetric unit contains four independent molecules, with the 1,2,3-oxadiazole rings almost planar, forming dihedral angles with attached benzene rings. This structural arrangement facilitates the formation of intermolecular hydrogen bonds, leading to sheet formations in crystals (Fun, Loh, Nithinchandra, & Kalluraya, 2011).

Anticancer Potential

  • Research on compounds like 3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate reveals potential anticancer properties. It has shown activity against various human tumor cell lines, including central nervous system, renal, lung, and leukemia cell lines. Such findings highlight the potential of structurally similar compounds for therapeutic applications in oncology (Bhosale, Deshpande, & Wagh, 2017).

Supramolecular Chemistry and Crystal Engineering

  • The structural analysis of compounds like 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, closely related to this compound, provides insights into supramolecular chemistry. The formation of intermolecular hydrogen bonds and dihedral angles between rings are essential for understanding molecular interactions and crystal engineering (Fun, Quah, Nithinchandra, & Kalluraya, 2011).

Synthetic Chemistry and Drug Development

  • The synthesis and evaluation of compounds like 3-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone are crucial in drug development. Such research contributes to the development of new synthetic routes and the discovery of novel compounds with potential pharmaceutical applications (Goh, Fun, Nithinchandra, & Kalluraya, 2010).

Mechanism of Action

The mechanism of action of carboxymethyl compounds can vary depending on their specific structure and the context in which they are used. For example, in the case of carboxymethyl cellulose, it can bind to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors GLUT-1 .

properties

IUPAC Name

3-(carboxymethyl)oxadiazol-3-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4/c7-3(8)1-6-2-4(9)10-5-6/h2H,1H2,(H-,5,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYMGVYSSVQNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=[N+]1CC(=O)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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